(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Description

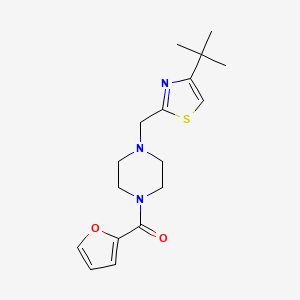

The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone features a piperazine core linked to a furan-2-yl methanone group and a 4-(tert-butyl)thiazole moiety. This structure combines heterocyclic elements (thiazole and furan) with a bulky tert-butyl substituent, which may enhance lipophilicity and influence binding interactions in biological systems. The tert-butyl group likely improves metabolic stability compared to smaller alkyl or aryl substituents, as seen in related piperazine derivatives .

Properties

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-17(2,3)14-12-23-15(18-14)11-19-6-8-20(9-7-19)16(21)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOSABXHLHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Incorporation of the Furan Ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides and epoxides, respectively.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and epoxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Biological Studies: The compound is used in studies investigating the role of thiazole and piperazine derivatives in biological systems.

Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

| Compound Name / ID | Key Substituents | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Notable Features | Reference |

|---|---|---|---|---|---|---|

| (4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(imidazo[2,1-b]thiazol-2-yl)methanone (9ee) | 4-(tert-butyl)phenyl sulfonyl | 80 | 257–259 | 487 (HRMS) | High lipophilicity; CA inhibition | |

| 1-(4-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1e) | 4-(tert-butyl)phenyl sulfonyl; urea linker | 75.1 | 215–218 | 694.4 (ESI-MS) | Enhanced hydrogen-bonding capacity | |

| 4-(4-aminophenyl)piperazin-1-ylmethanone | 4-aminophenyl; furan-2-yl | N/A | N/A | ~300 (estimated) | Amine group for functionalization | |

| 460331-61-7 (Piperazine-thienopyrimidine derivative) | Thieno[2,3-d]pyrimidine; furan-2-yl | N/A | N/A | 515.59 | Complex heterocyclic framework |

Key Observations:

Substituent Impact on Physicochemical Properties :

- The tert-butyl group in 9ee and 1e increases molecular weight and lipophilicity compared to smaller substituents (e.g., methoxy or chloro groups in ). This may enhance membrane permeability but reduce aqueous solubility .

- Urea-linked compounds (e.g., 1e ) exhibit higher molecular weights and melting points (>200°C) due to hydrogen-bonding interactions, whereas sulfonamide derivatives (e.g., 9ee ) show moderate melting points (257–259°C) .

Synthetic Yields :

- Sulfonamide derivatives (e.g., 9ee ) are synthesized in ~80% yield via nucleophilic substitution, comparable to urea derivatives (75–88% yields in –4) .

- Furan-containing analogues (e.g., ) require nitro-group reductions, which are efficient (85–88% yields) but involve additional steps .

The tert-butyl group may optimize steric interactions in enzyme active sites . Urea derivatives (e.g., 1e) are often explored as kinase inhibitors due to their hydrogen-bonding capacity, though trifluoromethyl groups (as in 1e) may introduce metabolic resistance .

Functional Group Variations

Biological Activity

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a piperazine moiety, and a furan group, which contribute to its biological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Kinases : Many thiazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to antiproliferative effects in cancer cells .

- Inflammatory Pathways : Compounds containing piperazine rings have shown anti-inflammatory properties by modulating nitric oxide production and cytokine release .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole and piperazine derivatives. For example:

- Inhibition of CDK9 : A related thiazole derivative demonstrated significant inhibition of CDK9, leading to reduced proliferation in cancer cell lines. The IC50 values were reported in the nanomolar range, indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth:

- Antibacterial Testing : Preliminary studies on related thiazole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Tert-butyl Group | Increases lipophilicity and bioavailability |

| Thiazole Ring | Essential for kinase inhibition |

| Piperazine Moiety | Enhances interaction with biological targets |

Case Studies

- Study on CDK Inhibition : A series of thiazole derivatives were synthesized and tested for CDK inhibition. The compound exhibited an IC50 value comparable to known inhibitors, suggesting it may serve as a lead compound for further development .

- Antimicrobial Evaluation : A related study screened various thiazole derivatives against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition of bacterial growth. This highlights the potential application of similar structures in developing new antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Core scaffold assembly : Formation of the thiazole ring via cyclization (e.g., Hantzsch thiazole synthesis) with tert-butyl substituents .

- Piperazine functionalization : Alkylation or coupling reactions to introduce the furan-2-yl methanone group, often using coupling agents like EDCI/HOBt .

- Optimization : Reaction conditions (temperature: 60–80°C; solvents: DMF or DCM) and purification steps (column chromatography, recrystallization) are critical for yield (>70%) and purity (>95%) .

- Validation : Intermediate purity is monitored via TLC, with final product confirmation by NMR and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Resolves piperazine proton environments (δ 2.5–3.5 ppm) and furan/thiazole aromatic signals (δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C20H26N3O2S: 396.17) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and tertiary-butyl C-H vibrations (~2960 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Prioritizes targets (e.g., kinases, GPCRs) by simulating interactions with the thiazole’s sulfur atom and furan’s oxygen lone pairs .

- QSAR Modeling : Correlates substituent electronegativity (e.g., tert-butyl hydrophobicity) with activity trends in derivatives .

- ADMET Prediction : Tools like SwissADME assess logP (~3.5) and BBB permeability to guide lead optimization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., cell line viability assays vs. enzyme inhibition IC50) to isolate structure-activity effects .

- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial MIC values) using statistical tools (ANOVA) to identify outlier protocols .

- Crystallography : Resolve binding mode discrepancies (e.g., piperazine flexibility) via X-ray structures of target-ligand complexes .

Q. How do structural modifications to the thiazole and furan moieties influence SAR?

- Methodological Answer :

- Thiazole Modifications :

- tert-butyl substitution : Enhances lipophilicity (logP +0.5) and target residence time in hydrophobic pockets .

- Halogenation (e.g., Cl) : Increases electrophilicity, improving covalent binding potential (e.g., kinase inhibitors) .

- Furan Modifications :

- Methoxy addition : Reduces metabolic oxidation (CYP450) while maintaining π-π stacking with aromatic residues .

- Piperazine Flexibility : Rigidification (e.g., spirocycles) reduces entropic penalties upon receptor binding, improving affinity (ΔG ~-2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.